Stereochemical Identity: (2R,3R)-trans Configuration of CAS 199917-93-6 Versus cis-Diastereomer from Sigmatropic Rearrangement Routes
CAS 199917-93-6 bears the (2R,3R)-trans relative configuration as evidenced by its SMILES notation (CN1CC[C@@H]([C@@H]1C(=O)OC)C=C) and the (3R)-rel-(9CI) nomenclature, wherein both chiral centers have defined absolute stereochemistry . The cis diastereomer—ethyl cis-N-methyl-3-ethenyl proline—is accessed via an entirely different synthetic route employing Cu(II)- or Rh(II)-catalyzed [2,3]-sigmatropic rearrangement of N-methyltetrahydropyridinium ylids, which proceeds with high cis diastereoselectivity [1]. In peptidomimetic applications, trans-3-substituted proline derivatives enforce a polyproline type II (PPII) helix conformation, whereas the cis configuration imposes structurally incompatible backbone torsional angles [2]. Direct chromatographic diastereomer separation was required when trans-N-Boc-3-vinylproline (rac-3) was employed alongside cis-5-vinylproline tert-butyl ester in the gram-scale synthesis of a Pro-Pro dipeptide mimetic, underscoring the non-interchangeability of cis and trans vinylproline building blocks [2].
| Evidence Dimension | Stereochemical configuration (C2–C3 relative stereochemistry) |
|---|---|
| Target Compound Data | (2R,3R)-trans configuration; SMILES CN1CC[C@@H]([C@@H]1C(=O)OC)C=C |
| Comparator Or Baseline | cis-N-methyl-3-ethenyl proline ethyl ester (from [2,3]-sigmatropic rearrangement) [1]; trans-N-Boc-3-vinylproline (rac-3) resolved from cis-5-vinylproline by chromatography [2] |
| Quantified Difference | cis vs. trans diastereomers impose opposite pyrrolidine ring puckering and backbone φ/ψ constraints in peptide contexts; trans configuration is essential for PPII helix mimicry [2] |
| Conditions | Stereostructural assignments confirmed by X-ray crystallography for multiple intermediates in the diproline mimetic synthesis [2] |
Why This Matters
For any application requiring a specific peptide backbone conformation (PPII helix, β-turn stabilization), procurement of the correct trans diastereomer (CAS 199917-93-6) rather than the cis isomer is essential to avoid a structurally incompetent building block.
- [1] Sweeney, J.B.; Tavassoli, A.; Carter, N.B.; Hayes, J.F. Copper(II)-Catalyzed [2,3]-Sigmatropic Rearrangement of N-Methyltetrahydropyridinium Ylids. The Journal of Organic Chemistry 2003, 68 (26), 10152–10155. Describes formation of ethyl cis-N-methyl-3-ethenyl proline. View Source
- [2] Reuter, C.; Huy, P.; Neudörfl, J.M.; Kühne, R.; Schmalz, H.G. Exercises in Pyrrolidine Chemistry: Gram Scale Synthesis of a Pro–Pro Dipeptide Mimetic with a Polyproline Type II Helix Conformation. Chemistry – A European Journal 2011, 17 (43), 12037–12044. DOI: 10.1002/chem.201101704. View Source
